molecular formula C6H3BrClN3 B1382013 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1504581-11-6

2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1382013
M. Wt: 232.46 g/mol
InChI Key: NWSBLAVOHHUKHW-UHFFFAOYSA-N
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Description

“2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of bicyclic N-heteroarenes known as [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatile bioactivities, including antibacterial, antiviral, and anticancer activities .


Synthesis Analysis

The synthesis of related compounds involves the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) to generate compound C, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines, including “2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

The synthesis of bromo-chloro triazolopyridine derivatives, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization. The structure of these compounds can be confirmed using single-crystal X-ray analysis. The stability of these compounds, particularly the C-5-substituted analogues, is significant for isolation in pure form. However, they can undergo Dimroth rearrangement to form 1,2,4-triazolo[1,5-c]pyrimidines (Tang, Wang, Li, & Wang, 2014).

Pharmaceutical and Biological Applications

Triazolopyridines have shown pharmaceutical relevance. For instance, the synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its brominated derivative involves chlorinated agents like NCS, indicating potential for diverse pharmaceutical applications (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Antioxidant Activity and Potential Toxicity

Derivatives of [1,2,4]triazolo[1,5-a]pyridine have been synthesized and studied for their antioxidant properties. The study of these compounds involved understanding their influence on the stability of erythrocyte membranes and their ability to inhibit the formation of reactive oxygen species, showcasing their potential as antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

Chemical Properties and Reactions

The chemical behavior of triazolopyridine derivatives, including reactions with electrophiles and the synthesis of 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, is notable for their explosophoric groups, which may be relevant in materials science and chemistry (Jones, Sliskovic, Foster, Rogers, Smith, Wong, & Yarham, 1981).

Synthesis and Structural Insights in Solid State

The synthesis of novel triazolopyridine derivatives often involves microwave-assisted techniques, which offer high yields and environmental benefits. The structures of these compounds, characterized by NMR and MS techniques, reveal significant insights, especially when studying their crystal structures and supramolecular synthons (Zhang, Mingyan, Hu, Zhaohui, Liu, Weng, & Chengxia, 2015).

Future Directions

The future directions for “2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine” and related compounds could involve further exploration of their versatile bioactivities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSBLAVOHHUKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1504581-11-6
Record name 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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